molecular formula C16H13NO B14181494 3-(2-Methoxynaphthalen-1-yl)pyridine CAS No. 922511-80-6

3-(2-Methoxynaphthalen-1-yl)pyridine

Cat. No.: B14181494
CAS No.: 922511-80-6
M. Wt: 235.28 g/mol
InChI Key: GWWYVHNKSGDDHS-UHFFFAOYSA-N
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Description

3-(2-Methoxynaphthalen-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a 2-methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxynaphthalen-1-yl)pyridine typically involves the coupling of 2-methoxynaphthalene with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of 2-methoxynaphthalene with a halogenated pyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxynaphthalen-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, while nucleophilic substitution can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of the pyridine ring.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution on the naphthalene ring, while nucleophiles such as amines or thiols can be used for substitution on the pyridine ring.

Major Products Formed

    Oxidation: Formation of 3-(2-hydroxynaphthalen-1-yl)pyridine or 3-(2-formylnaphthalen-1-yl)pyridine.

    Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)piperidine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Methoxynaphthalen-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s interaction with molecular targets often involves binding to active sites or allosteric sites, altering the conformation and function of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxynaphthalen-1-yl)pyridine
  • 3-(2-Methoxynaphthalen-1-yl)piperidine
  • 3-(2-Formylnaphthalen-1-yl)pyridine

Uniqueness

3-(2-Methoxynaphthalen-1-yl)pyridine is unique due to the presence of both a methoxy-substituted naphthalene ring and a pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. Its ability to undergo multiple types of reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications.

Properties

CAS No.

922511-80-6

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-(2-methoxynaphthalen-1-yl)pyridine

InChI

InChI=1S/C16H13NO/c1-18-15-9-8-12-5-2-3-7-14(12)16(15)13-6-4-10-17-11-13/h2-11H,1H3

InChI Key

GWWYVHNKSGDDHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=CN=CC=C3

Origin of Product

United States

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